molecular formula C8H9N5O B2389773 2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one CAS No. 897547-22-7

2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

Cat. No.: B2389773
CAS No.: 897547-22-7
M. Wt: 191.194
InChI Key: ZHIBCAPQGXYUNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as CTAP, often involves the use of 3-amino-1,2,4-triazole. These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .


Molecular Structure Analysis

The molecular formula of CTAP is C8H9N5O, and it has a molecular weight of 191.194.


Chemical Reactions Analysis

1,2,4-Triazoles, like CTAP, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors. They have been introduced as antimicrobial agents and various medicines .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study explored the synthesis of new thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives as potential antimicrobial and antitumor agents. While promising antimicrobial activity was observed, none exhibited significant antitumor activity (Said et al., 2004).

Development of Polycyclic Heterocycles

  • The acid-catalyzed condensation of 2-amino substituted triazolopyrimidines with diketones was evaluated as a new approach for synthesizing polycyclic derivatives of triazolopyrimidine. This methodology facilitates rapid access to diversely substituted polycyclic compounds (Pyatakov et al., 2015).

Supramolecular Chemistry

  • Two novel pyrimidine derivatives were synthesized and investigated as ligands for co-crystallization, leading to the formation of 2D and 3D supramolecular architectures through extensive hydrogen bonding interactions (Fonari et al., 2004).

Synthetic Methodologies for Heterocycles

  • Research on the synthesis of novel pyrano[2,3-d]pyrimidines and related derivatives demonstrated their potential as antimicrobial agents. This underscores the utility of triazolopyrimidine compounds in developing new therapeutic agents (El-Agrody et al., 2001).

Reaction with α-Bromoketones

  • Studies on the reaction of partially hydrogenated 2-amino triazolopyrimidines with α-bromoketones have revealed selective quaternization and oxidative aromatization processes, leading to new partially hydrogenated mesoionic heterocycles (Chernyshev et al., 2015).

Mechanism of Action

Target of Action

The primary targets of the compound “2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to map out the pathways and understand the downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can only be determined once the targets and mode of action are identified.

Properties

IUPAC Name

11-amino-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-7-11-8-10-5-3-1-2-4(5)6(14)13(8)12-7/h1-3H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIBCAPQGXYUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N=C(NN3C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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